2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylpropanamide
Overview
Description
2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylpropanamide is a complex organic compound that features a triazole ring, a pyridine ring, and a phenyl group
Preparation Methods
The synthesis of 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylpropanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved by reacting 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole with a suitable thiol reagent under controlled conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction, where the triazole-thiol intermediate reacts with a phenyl halide.
Final Assembly: The final compound is obtained by coupling the intermediate with a propanamide derivative under appropriate conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may affect the triazole ring or other functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson’s disease.
Materials Science: The compound can be used in the synthesis of metal-organic frameworks, which have applications in catalysis, gas storage, and separation technologies.
Biological Studies: Its interactions with biological molecules, such as proteins and enzymes, are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylpropanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson’s disease . This inhibition is thought to occur through binding to the protein and preventing its misfolding and aggregation.
Comparison with Similar Compounds
Similar compounds include:
4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole: Shares the triazole and pyridine rings but lacks the phenylpropanamide group.
N-(pyridin-4-yl)pyridin-4-amine: Contains the pyridine ring but differs in the rest of the structure.
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Similar triazole and pyridine rings but with a benzoic acid group instead of the phenylpropanamide.
Properties
IUPAC Name |
2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-12(16(23)19-14-6-4-3-5-7-14)24-17-21-20-15(22(17)2)13-8-10-18-11-9-13/h3-12H,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKHGMJPJZTFQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=NN=C(N2C)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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